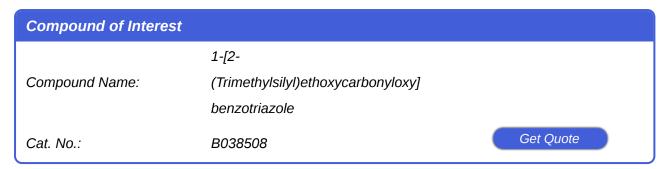


In-Depth Technical Guide to 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt)

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 113306-55-1

This technical guide provides a comprehensive overview of 1-[2-

(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole, commonly known as Teoc-OBt. It is a vital reagent in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development, where it serves as an efficient amino-protecting group. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, physicochemical properties, and applications, including experimental protocols and reaction mechanisms.

Physicochemical Properties

1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole is a white to off-white crystalline solid. It is soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The compound is sensitive to moisture and should be stored under an inert atmosphere in a cool, dark place.



Property	Value
CAS Number	113306-55-1
Molecular Formula	C12H17N3O3Si
Molecular Weight	279.37 g/mol
Appearance	White to off-white crystalline powder
Purity	Typically >98.0% (HPLC)
Synonyms	Teoc-OBt

Synthesis of 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt)

While a specific detailed protocol for the industrial synthesis of Teoc-OBt is proprietary, a general laboratory-scale preparation can be inferred from the synthesis of similar activated carbamates. The synthesis involves the reaction of 2-(trimethylsilyl)ethanol with a carbonylating agent, followed by activation with 1-hydroxybenzotriazole (HOBt).

Experimental Protocol: Synthesis of the Benzotriazole Core

The foundational benzotriazole core can be synthesized from o-phenylenediamine.

Materials:

- o-phenylenediamine
- Glacial acetic acid
- Sodium nitrite
- Water



Ice

Procedure:

- Dissolve o-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid (2.0 eq) and water. Gentle warming may be necessary to achieve a clear solution.
- Cool the solution to 5 °C in an ice bath.
- Prepare a cold solution of sodium nitrite (1.1 eq) in water.
- Add the sodium nitrite solution to the o-phenylenediamine solution all at once with stirring.
 The temperature of the reaction mixture will rise rapidly.
- Allow the mixture to stand and cool, during which the benzotriazole will separate.
- Collect the crude product by filtration, wash with cold water, and dry.
- The crude benzotriazole can be purified by distillation under reduced pressure.

Application in Amine Protection

Teoc-OBt is a highly effective reagent for the introduction of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group onto primary and secondary amines. The Teoc group is valued for its stability under a wide range of reaction conditions and its facile cleavage under specific, mild conditions.[1]

General Experimental Protocol for Amine Protection

Materials:

- Amine substrate
- 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt) (1.1 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2-2.6 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent



- Saturated aqueous potassium bisulfate (KHSO₄) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the amine substrate in the chosen solvent.
- Add the base (TEA or DIPEA) to the solution.
- Add Teoc-OBt to the reaction mixture.
- Stir the reaction at room temperature (20-25 °C) and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water or saturated aqueous KHSO₄ solution.[1]
- Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
- Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Quantitative Data for Amine Protection

The following table summarizes representative yields for the Teoc protection of various amines using Teoc-OBt.



Amine Substrate	Base	Solvent	Yield (%)	Reference
A conventional primary amine	Triethylamine	Dichloromethane	92	[1]
L-glutamic acid derivative	Triethylamine	Dichloromethane	Not specified	[1]
Amino acid derivatives	Triethylamine	Dioxane/Water	Not specified	

Protection of Amino Acids

Teoc-OBt is particularly useful for the protection of the amino group of amino acids in peptide synthesis.[1] The general protocol described above is applicable, with adjustments to the workup procedure to accommodate the properties of the specific amino acid derivative.

Deprotection of Teoc-Protected Amines

The Teoc group is stable to acidic and many basic conditions, making it orthogonal to other common protecting groups like Boc and Fmoc.[1] Cleavage of the Teoc group is typically achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1]

Experimental Protocol for Teoc Deprotection

Materials:

- Teoc-protected amine
- Tetrabutylammonium fluoride (TBAF) (1.5 eq)
- Tetrahydrofuran (THF) as solvent

Procedure:

- Dissolve the Teoc-protected amine in THF.
- Add TBAF to the solution at room temperature.



- Stir the reaction and monitor its progress by TLC.
- Upon completion, concentrate the reaction mixture to remove the THF.

• The crude product can be purified by column chromatography.[1]

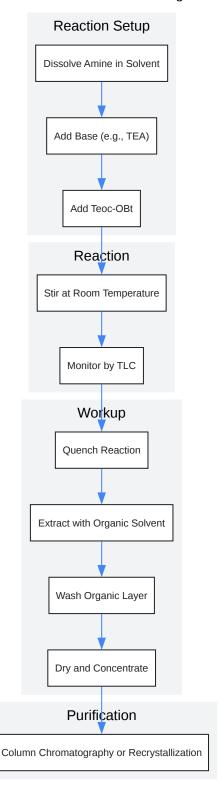
Ouantitative Data for Teoc Deprotection

Substrate	Fluoride Source	Solvent	Yield (%)	Reference
Teoc-protected amine	TBAF	Tetrahydrofuran	85	[1]

Visualization of Experimental Workflows Amine Protection Workflow



Workflow for Amine Protection using Teoc-OBt



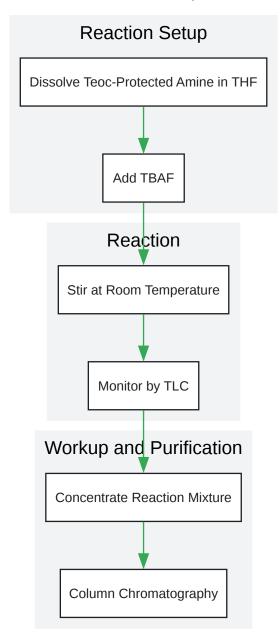
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Caption: General workflow for the protection of amines using Teoc-OBt.



Teoc Deprotection Workflow

Workflow for Teoc Deprotection



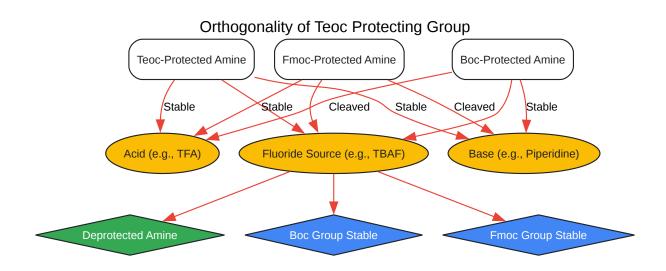
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Caption: General workflow for the deprotection of Teoc-protected amines.

Signaling Pathways and Logical Relationships



As a synthetic reagent, **1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole** is not directly involved in biological signaling pathways. Its role is to facilitate the synthesis of complex molecules, such as peptides or drug candidates, which may then interact with signaling pathways. The logical relationship of its utility lies in the principles of chemical orthogonality in multi-step synthesis.



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Caption: Orthogonality of the Teoc protecting group compared to Boc and Fmoc.

Conclusion

1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt) is an invaluable tool for the protection of amines in organic synthesis. Its high reactivity, the stability of the resulting Teoc-carbamate to a broad range of conditions, and the mild, specific conditions required for its removal make it a highly versatile reagent. This guide provides the essential technical information for its effective use in research and development, particularly in the synthesis of peptides and other complex molecules for drug discovery.

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References

- 1. Application of Teoc Protecting Group [en.highfine.com]
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